

Application Note: Quantification of Spiramycin in Milk using UPLC-MS/MS

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Compound of Interest

Compound Name: Spiramycin I-d3-1

Cat. No.: B12369165

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Introduction

Spiramycin is a macrolide antibiotic widely used in veterinary medicine to treat and prevent various bacterial infections in livestock.[1] Consequently, residues of spiramycin and its active metabolite, neospiramycin, can be present in animal-derived food products, such as milk.[1] Regulatory bodies have established maximum residue limits (MRLs) for spiramycin in milk to ensure consumer safety. This application note describes a sensitive and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of spiramycin and neospiramycin in milk. The use of a stable isotope-labeled internal standard, such as spiramycin-d3 or neo spiramycin I-d3, is crucial for accurate quantification by compensating for matrix effects and variations during sample preparation.[2] [3]

Principle

This method involves the extraction of spiramycin and neospiramycin from a milk matrix, followed by cleanup and analysis using UPLC-MS/MS. The analytes are separated from matrix components on a reversed-phase C18 column and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the target analyte to the internal standard against a calibration curve.

Experimental Protocols

Materials and Reagents

- Spiramycin reference standard
- Neospiramycin reference standard
- Spiramycin-d3 or Neo Spiramycin I-d3 internal standard (IS)
- Acetonitrile (ACN), LC-MS grade
- Methanol (MeOH), LC-MS grade
- Water, LC-MS grade
- Formic acid, LC-MS grade
- Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Sample Preparation

Two primary methods for sample preparation are presented: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

Method 1: Protein Precipitation (PPT)

- Pipette 1.0 mL of the milk sample into a centrifuge tube.
- Add a known amount of internal standard working solution.
- Add 3.0 mL of acetonitrile to precipitate the proteins.[4]
- Vortex the tube vigorously for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.[4]
- Transfer the supernatant to a new tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[4]

- Reconstitute the residue in 500 μ L of the initial mobile phase.[\[4\]](#)
- Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Method 2: Solid-Phase Extraction (SPE)

- To 5 g of homogenized milk, add a known concentration of the internal standard working solution.[\[3\]](#)
- Add 10 mL of acetonitrile, and vortex for 10 minutes.[\[3\]](#)
- Centrifuge at 4000 rpm for 10 minutes.[\[3\]](#)
- Condition an Oasis HLB SPE cartridge (60 mg) with 5 mL of methanol, followed by 5 mL of water.[\[3\]](#)
- Load the supernatant from the extraction onto the conditioned SPE cartridge.[\[3\]](#)
- Wash the cartridge with 5 mL of water.[\[3\]](#)
- Dry the cartridge under vacuum for 5 minutes.[\[3\]](#)
- Elute the analytes with 3 mL of methanol.[\[2\]](#)
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[\[2\]](#)
- Reconstitute the residue in 500 μ L of the mobile phase.[\[2\]](#)

UPLC-MS/MS Conditions

UPLC System:

Parameter	Condition
Column	C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)[4]
Mobile Phase A	0.1% Formic acid in Water[4]
Mobile Phase B	0.1% Formic acid in Acetonitrile[4]
Flow Rate	0.3 mL/min[4]
Injection Volume	5 µL[4]
Column Temperature	40°C[4]
Gradient	5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.[4]

Mass Spectrometry System:

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive[4]
Scan Type	Multiple Reaction Monitoring (MRM)[4]
Capillary Voltage	3.0 kV[4]
Source Temperature	150°C[4]
Desolvation Temp.	400°C[4]

MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Spiramycin I	843.5	174.2	35
Neospiramycin I	699.5	174.1	35
699.5	540.4	25	
Spiramycin-d3 (IS)	846.5	174.2	35
Neo Spiramycin I-d3 (IS)	702.5	174.1	35
702.5	543.4	25	

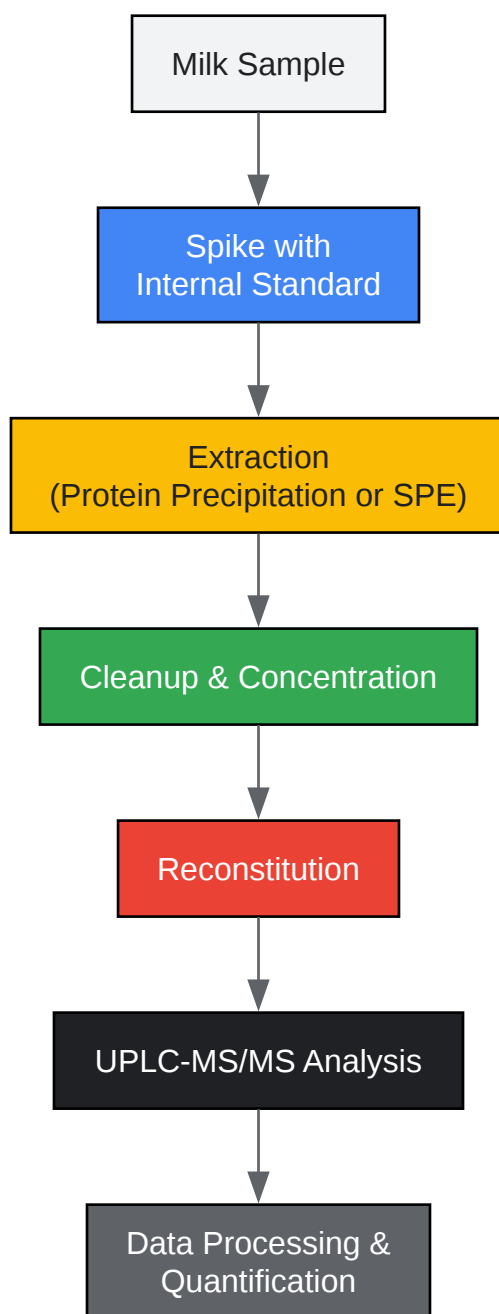
Note: It is important to consider the potential for the formation of a water-adduct of spiramycin (H₂O-bound spiramycin) in aqueous matrices like milk. Monitoring the transition for this adduct (precursor ion m/z 861.5) may be necessary for accurate quantification.[5]

Quantitative Data Summary

The following table summarizes the performance characteristics of the UPLC-MS/MS method for the quantification of spiramycin in milk, as reported in various studies.

Parameter	Spiramycin	Neospiramycin	Reference
Limit of Detection (LOD)	< 1.0 µg/kg	< 1.0 µg/kg	[6]
13 µg/kg	13 µg/kg	[1][7]	
Limit of Quantification (LOQ)	40 µg/kg	40 µg/kg	[1][7]
Recovery	82.1% - 108.8%	82.1% - 108.8%	[6][8]
Precision (Repeatability, RSD%)	1.1% - 2.7%	1.1% - 2.7%	[1][7]
Precision (Intermediate, RSD%)	< 20%	< 20%	[6]
2.5% - 4.2%	2.5% - 4.2%	[1][7]	
Trueness (Relative Bias)	-1.6% to 5.7%	-1.6% to 5.7%	[1][7]

Experimental Workflow Diagram



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Caption: UPLC-MS/MS workflow for spiramycin quantification in milk.

Conclusion

The described UPLC-MS/MS method provides a reliable and sensitive approach for the quantification of spiramycin and its metabolite, neospiramycin, in milk. The use of an appropriate internal standard and carefully optimized sample preparation and instrument

parameters ensures high accuracy and precision, making this method suitable for routine monitoring and regulatory compliance testing.

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